![molecular formula C20H28N6O4S B021746 Debrisoquin sulfate CAS No. 581-88-4](/img/structure/B21746.png)
Debrisoquin sulfate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Debrisoquin sulfate and its metabolites has been a subject of interest to understand its metabolic fate in organisms. Studies involving the metabolism of this compound have identified various urinary metabolites in rats and humans, highlighting its extensive metabolic transformation (Allen et al., 1975). Another aspect of its synthesis includes the production of [14C]-Debrisoquin and its primary metabolite, 4-hydroxy-Debrisoquin, revealing insights into its metabolic pathways and excretion profile in humans (Idle et al., 1979).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated, providing essential insights into its chemical characteristics and potential interactions. The structure of Debrisoquinium sulfate has been determined, revealing the orientations of hydrogen atoms critical for its enzymatic transformation (Bates et al., 1993).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming different metabolites. The polymorphic hydroxylation of Debrisoquin in humans suggests genetic variations in its metabolic processing, influencing the formation of its metabolites (Mahgoub et al., 1977). Furthermore, the characterization of a human liver cytochrome P-450 involved in the oxidation of Debrisoquin and other drugs provides additional understanding of its metabolic pathways (Distlerath & Guengerich, 1984).
Physical Properties Analysis
While specific studies directly focusing on the physical properties of this compound are limited, its molecular structure analysis and synthesis pathways indirectly contribute to understanding its physical characteristics, such as solubility and stability.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and the formation of metabolites, are closely linked to its molecular structure and enzymatic interactions within organisms. The study on the metabolism of [14C]-Debrisoquin in man provides detailed insights into its chemical transformations and the significant role of 4-hydroxylation in its metabolism (Idle et al., 1979).
Applications De Recherche Scientifique
Agent antihypertenseur
Le sulfate de débrisoquine a été utilisé comme agent antihypertenseur . Il a été administré à des patients présentant une hypertension diastolique soutenue . Le médicament s'est avéré entraîner une réduction significative de la pression artérielle moyenne .
Traitement de l'hypertension orthostatique
Le sulfate de débrisoquine semble avoir une utilité définie mais limitée comme agent antihypertenseur, affectant principalement la pression artérielle orthostatique . Cela le rend utile dans le traitement des affections où la pression artérielle chute en position debout.
Thérapie combinée
Le sulfate de débrisoquine s'est avéré utile en association avec d'autres médicaments . Son utilité ultime sera trouvée dans les thérapies combinées, qui peuvent améliorer l'efficacité du traitement .
Effets secondaires minimes
L'un des avantages du sulfate de débrisoquine est qu'il produit peu de symptômes désagréables et aucun effet toxique manifeste sur les reins, le foie ou la moelle osseuse . Cela en fait une option plus sûre que certains autres médicaments.
Médicament bloquant les neurones adrénergiques
Le sulfate de débrisoquine est un médicament bloquant les neurones adrénergiques . Il a des effets similaires à la guanéthidine, un autre médicament utilisé pour gérer l'hypertension artérielle .
Substrat pour l'enzyme cytochrome P-450
<a data-citationid="f12e8300-ff41-51
Mécanisme D'action
Target of Action
Debrisoquin sulfate is an adrenergic neuron-blocking drug . Its primary target is the sympathetic neuroeffector junction, where it interferes with the release and distribution of norepinephrine . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight-or-flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Mode of Action
This compound acts by inhibiting or interfering with the release and/or distribution of norepinephrine at the sympathetic neuroeffector junction . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Biochemical Pathways
This compound is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme, referred to as having a debrisoquin 4-hydroxylase polymorphism, are unable to properly metabolize this and many other clinically important drugs .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the polymorphic cytochrome P-450 enzyme . The ability to metabolize this compound and other drugs depends on the specific isoform of this enzyme present in an individual . This can impact the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The action of this compound results in a decrease in the release and distribution of norepinephrine . This can lead to a reduction in the body’s fight-or-flight response, making it useful for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, specifically the presence of certain isoforms of the cytochrome P-450 enzyme . Other factors such as diet, age, sex, and concomitant medications can also impact the drug’s action .
Safety and Hazards
Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine . It is noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGYVYWRIHZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047775 | |
Record name | Debrisoquin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
581-88-4 | |
Record name | Debrisoquin sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Debrisoquin sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Debrisoquine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEBRISOQUIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94064N9NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.